molecular formula C26H32N4O2 B2399721 N-(1-benzylpiperidin-4-yl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574628-96-8

N-(1-benzylpiperidin-4-yl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

Katalognummer: B2399721
CAS-Nummer: 1574628-96-8
Molekulargewicht: 432.568
InChI-Schlüssel: UMNSVNVVRASHLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(1-benzylpiperidin-4-yl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a complex organic compound. It is a derivative of quinazoline, a class of organic compounds that have been studied for their diverse chemical and biological properties . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .

Wissenschaftliche Forschungsanwendungen

Alpha 1-Adrenoceptor Antagonists

One area of research involves the synthesis of novel arylpiperazines as alpha 1-adrenoceptor (AR) subtype-selective antagonists. These compounds were evaluated for their potential in treating conditions related to the human lower urinary tract, showing significant selectivity and affinity for the alpha 1-AR subtype prevalent in these tissues. Structural modifications to the arylpiperazine portion of these antagonists demonstrated sensitivity to size and electronic features, contributing to the development of ligands with enhanced selectivity and potency (Elworthy et al., 1997).

Antitumor Agents

Research into quinazolin-4-one antitumor agents has led to the synthesis of water-soluble analogues of CB30865, a compound noted for its high growth-inhibitory activity. These analogues aim to improve aqueous solubility for better in vivo evaluation, with some exhibiting significantly increased water solubility and cytotoxicity compared to CB30865. This highlights their potential as novel antitumor agents retaining unique biochemical characteristics, such as delayed, non-phase-specific cell-cycle arrest (Bavetsias et al., 2002).

Neuroinflammation Imaging

Another study focused on the synthesis of a new potential PET agent for imaging the IRAK4 enzyme in neuroinflammation. This research is crucial for understanding neuroinflammatory processes and could contribute to the diagnosis and monitoring of neurological diseases. The compound demonstrated over 99% radiochemical purity and a specific activity range at the end of bombardment, indicating its suitability for PET imaging applications (Wang et al., 2018).

Platelet Activating Factor Antagonists

Further studies have developed pyrido[2,1-b]quinazolinecarboxamide derivatives as antagonists of the platelet-activating factor (PAF), exploring their potential in preventing conditions like thrombocytopenia and decreases in blood pressure. These compounds exhibited potent activity in in vitro and in vivo assays, showcasing their therapeutic potential in treating PAF-related conditions (Tilley et al., 1988).

Wirkmechanismus

Target of Action

The primary targets of this compound are currently unknown. The compound is part of a screening library for CNS targets , suggesting potential activity in the central nervous system.

Pharmacokinetics

Some of its chemical and physical properties have been reported . The compound has a molecular weight of 430.55, a partition coefficient (logP) of 2.684, and a distribution coefficient (logD) of 1.239 . It has a water solubility (LogSw) of -3.48 . These properties can impact the compound’s bioavailability and pharmacokinetics.

Eigenschaften

IUPAC Name

N-(1-benzylpiperidin-4-yl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O2/c1-28-23-17-20(10-11-22(23)26(32)30-14-6-5-9-24(28)30)25(31)27-21-12-15-29(16-13-21)18-19-7-3-2-4-8-19/h2-4,7-8,10-11,17,21,24H,5-6,9,12-16,18H2,1H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNSVNVVRASHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4CCN(CC4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.